![molecular formula C12H14BrNO4S B2786494 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid CAS No. 1094472-02-2](/img/structure/B2786494.png)
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, also known as BSCA, is a synthetic compound that has been studied for its potential applications in the fields of medicine and pharmaceuticals. It is a cyclopentane derivative that contains a sulfonamide group and a bromophenyl group, which gives it unique properties that make it a promising candidate for further research.
Mecanismo De Acción
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid works by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. By inhibiting these enzymes, 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can reduce inflammation and slow the growth and spread of cancer cells.
Biochemical and Physiological Effects:
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis (the formation of new blood vessels), and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, its unique chemical properties make it a promising candidate for further research. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid. One area of interest is its potential use in combination with other drugs or therapies to enhance their effectiveness. Another area of interest is its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also characterized by inflammation and oxidative stress. Additionally, further studies are needed to better understand the mechanism of action of 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid and its potential side effects.
Métodos De Síntesis
The synthesis of 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves several steps, including the reaction of 2-bromoaniline with chlorosulfonic acid to form 2-bromo-4-sulfamoylbenzenesulfonic acid. This intermediate is then reacted with cyclopentanone in the presence of a base to produce 1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been studied for its potential applications in the treatment of various diseases, including cancer and inflammation. It has been shown to inhibit the activity of certain enzymes that are involved in these processes, making it a promising candidate for further research.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-9-5-1-2-6-10(9)19(17,18)14-12(11(15)16)7-3-4-8-12/h1-2,5-6,14H,3-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFECZKTJMCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

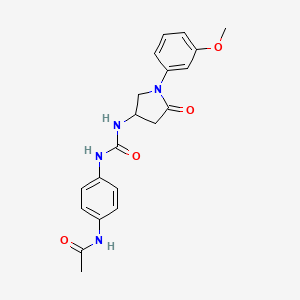
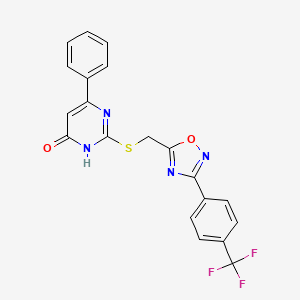
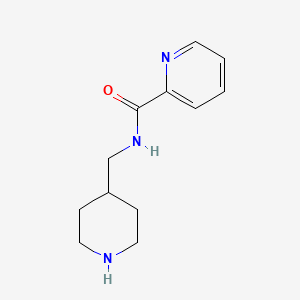

![3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2786418.png)
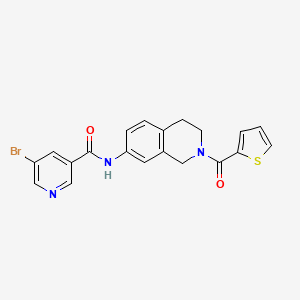
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2786422.png)
![N-Ethyl-N-[2-[methyl-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2786423.png)

![3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2786425.png)
![5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2786429.png)
![5-Thia-8-azaspiro[3.4]octane](/img/structure/B2786430.png)
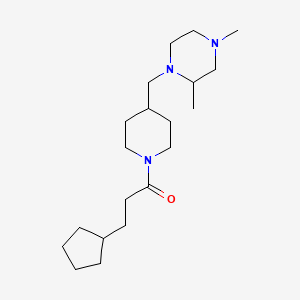
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2786433.png)